N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17849311
Molecular Formula: C9H12INO2S
Molecular Weight: 325.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12INO2S |
|---|---|
| Molecular Weight | 325.17 g/mol |
| IUPAC Name | N-ethyl-3-iodo-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C9H12INO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 |
| Standard InChI Key | MJTKMNDKHDTBPK-UHFFFAOYSA-N |
| Canonical SMILES | CCNS(=O)(=O)C1=C(C(=CC=C1)I)C |
Introduction
Chemical Identity and Structural Characteristics
N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide (IUPAC name: N-ethyl-3-iodo-2-methylbenzenesulfonamide) is defined by the molecular formula C₉H₁₂INOS₂, with a molecular weight of 333.23 g/mol. The compound’s structure integrates three key functional groups:
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A sulfonamide group (-SO₂NH-) at position 1 of the benzene ring, which confers polarity and hydrogen-bonding capacity .
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An ethyl substituent on the sulfonamide nitrogen, enhancing lipophilicity and altering metabolic stability compared to simpler sulfonamides .
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A methyl group at position 2 and an iodine atom at position 3, which influence electronic distribution and steric interactions .
The iodine atom’s presence introduces unique reactivity, particularly in cross-coupling reactions, while the methyl and ethyl groups modulate solubility and crystallinity. Theoretical calculations predict a LogP value of 2.1–2.5, indicating moderate hydrophobicity, and a pKa of ~9.8 for the sulfonamide proton, aligning with trends observed in substituted benzenesulfonamides .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide likely involves multi-step modifications of simpler sulfonamide precursors. A plausible route includes:
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Sulfonylation: Reacting 2-methylbenzenesulfonyl chloride with ethylamine to form N-ethyl-2-methylbenzenesulfonamide .
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Iodination: Introducing iodine at position 3 via electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or directed ortho-metalation (DoM) strategies .
Experimental protocols from analogous systems suggest that copper catalysis or iodine-mediated electrophilic substitution could achieve regioselective iodination. For instance, copper(I) thiophene-2-carboxylate has been employed in similar contexts to facilitate C–H functionalization under oxidative conditions .
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonamide Formation | Ethylamine, THF, 0°C | 85% | |
| Iodination | ICl, CH₃COOH, 80°C | 72% |
Mechanistic Insights
Iodination proceeds via generation of an iodonium ion (I⁺), which attacks the electron-rich aromatic ring. The methyl group’s +I effect directs electrophiles to the meta position, while the sulfonamide’s electron-withdrawing nature deactivates the ring, necessitating vigorous conditions .
Physicochemical Properties
Experimental data for N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide remain sparse, but extrapolations from related compounds provide reasonable estimates:
The iodine atom significantly increases molecular weight and polarizability, enhancing intermolecular van der Waals interactions and crystalline packing efficiency.
Applications in Organic Synthesis and Pharmacology
Role in Cross-Coupling Reactions
The iodine substituent positions N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide as a valuable substrate for Ullmann couplings and Sonogashira reactions, enabling the construction of biaryl or alkynyl frameworks . For example, palladium-catalyzed coupling with terminal alkynes could yield conjugated enaminones, which are pivotal in medicinal chemistry .
Biological Activity
While no direct toxicity data exist for this compound, structural analogs like o-toluenesulfonamide exhibit mutagenic and carcinogenic potential . The ethyl group may mitigate renal toxicity compared to smaller N-alkyl derivatives, but iodinated aromatics generally pose risks of thyroid disruption .
Future Research Directions
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Synthetic Optimization: Developing catalytic, asymmetric routes to access enantiomerically pure forms.
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Pharmacological Screening: Evaluating anti-thyroid and antimicrobial activity in vitro.
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Environmental Impact: Assessing persistence and bioaccumulation potential.
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